(-)-5-Cyclohexyl-1-indanmethanol
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Overview
Description
(5-cyclohexyl-2,3-dihydro-1h-inden-1-yl)methanol is an organic compound with a complex structure that includes a cyclohexyl group attached to a dihydroindenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-cyclohexyl-2,3-dihydro-1h-inden-1-yl)methanol typically involves the following steps:
Reduction: The reduction of the indene double bond to form the dihydroindenyl structure.
These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of (5-cyclohexyl-2,3-dihydro-1h-inden-1-yl)methanol may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques such as distillation and chromatography is also common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(5-cyclohexyl-2,3-dihydro-1h-inden-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.
Reduction: Further reduction of the dihydroindenyl structure.
Substitution: Replacement of the hydroxymethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (5-cyclohexyl-2,3-dihydro-1h-inden-1-yl)methanol can yield (5-cyclohexyl-2,3-dihydro-1h-inden-1-yl)carboxylic acid.
Scientific Research Applications
(5-cyclohexyl-2,3-dihydro-1h-inden-1-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-cyclohexyl-2,3-dihydro-1h-inden-1-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function and activity. The cyclohexyl and dihydroindenyl moieties may also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (5-cyclohexyl-2,3-dihydro-1h-inden-1-yl)carboxylic acid
- (5-cyclohexyl-2,3-dihydro-1h-inden-1-yl)amine
- (5-cyclohexyl-2,3-dihydro-1h-inden-1-yl)ethyl ether
Uniqueness
(5-cyclohexyl-2,3-dihydro-1h-inden-1-yl)methanol is unique due to its specific combination of functional groups and structural features. The presence of both a cyclohexyl group and a hydroxymethyl group attached to a dihydroindenyl moiety gives it distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
38032-71-2 |
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Molecular Formula |
C16H22O |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
(5-cyclohexyl-2,3-dihydro-1H-inden-1-yl)methanol |
InChI |
InChI=1S/C16H22O/c17-11-15-7-6-14-10-13(8-9-16(14)15)12-4-2-1-3-5-12/h8-10,12,15,17H,1-7,11H2 |
InChI Key |
SSDXQJLLPQJSSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC3=C(C=C2)C(CC3)CO |
Origin of Product |
United States |
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